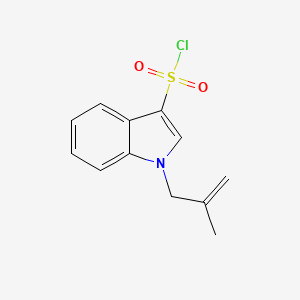
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride typically involves the reaction of 1H-indole-3-sulfonyl chloride with 2-methylallyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which helps to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers several advantages, including improved reaction control, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation Reactions: The indole ring can undergo oxidation reactions to form indole-3-carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride derivatives.
Scientific Research Applications
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: It is used in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, and sulfonothioate linkages with nucleophilic amino acid residues in proteins. This covalent modification can lead to changes in the activity and function of the target proteins, making it a useful tool for studying enzyme inhibition and protein function.
Comparison with Similar Compounds
1-(2-Methylallyl)-1H-indole-3-sulfonyl chloride can be compared with other similar compounds such as:
1H-indole-3-sulfonyl chloride: Lacks the 2-methylallyl group, making it less versatile for certain synthetic applications.
1-(2-Methylallyl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
1-(2-Methylallyl)-1H-indole-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, making it less reactive but more stable.
The presence of the sulfonyl chloride group in this compound makes it a highly reactive and versatile intermediate for the synthesis of various biologically active molecules, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H12ClNO2S |
|---|---|
Molecular Weight |
269.75 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)indole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-9(2)7-14-8-12(17(13,15)16)10-5-3-4-6-11(10)14/h3-6,8H,1,7H2,2H3 |
InChI Key |
KXDYJQUEEMHXJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1C=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


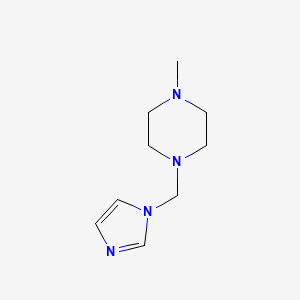
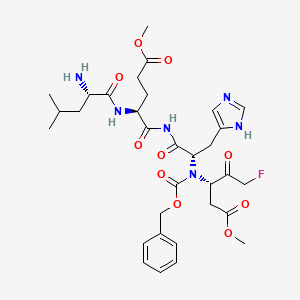

![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)

![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)
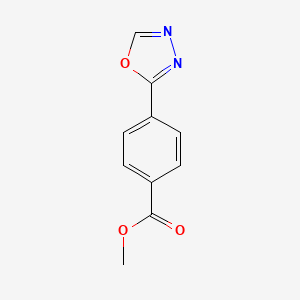

![5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-amine hydrochloride](/img/structure/B12832380.png)
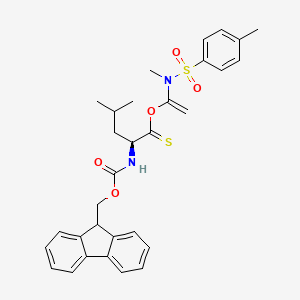


![Benzyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12832407.png)

